B1575103 Wilms tumor protein (332-347)

Wilms tumor protein (332-347)

カタログ番号: B1575103
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Wilms tumor protein

科学的研究の応用

Immunotherapy and Cancer Vaccines

Wilms' tumor protein 1 (WT1) shows significant potential as a target antigen for cancer vaccines. It has been ranked first among 75 cancer antigens for its promise in universal cancer vaccine development. Clinical trials targeting WT1 in cancer vaccines have observed objective clinical responses in a significant percentage of patients with solid tumors and hematological malignancies. These vaccines demonstrate the ability to induce specific immunological responses with minimal side effects, suggesting a promising adjuvant treatment against residual disease and cancer relapse (van Driessche, Berneman, & Van Tendeloo, 2012).

T Cell Response and Immunogenic Peptides

WT1 is recognized by CD8 and CD4 T cells, leading to the identification of a wide range of HLA-restricted immunogenic peptides derived from WT1. This extensive catalog of peptides is instrumental for immunotherapies targeting WT1-positive malignancies (Molldrem, 2012).

Genetic Landscape and Mutation Analysis

Genome-wide sequencing of Wilms tumors has identified mutations in several genes, including WT1, that are critical for kidney development. This research has broadened our understanding of the genetic landscape of Wilms tumor, uncovering mutations not previously recognized and suggesting a kidney-specific differentiation program arrested at an early-progenitor stage (Gadd et al., 2017).

Epitope Mapping and Leukemocidal Activity

Mapping of WT1 peptides that elicit T-cell responses has identified previously unreported epitopes, providing a series of immunogenic epitopes useful for immunotherapies targeting WT1-positive malignancies. Many of these epitopes have been found to induce leukemocidal activity, emphasizing their potential in cancer treatment (Doubrovina et al., 2012).

Role in Tumorigenesis

The interaction between Wilms' tumor 1-associating protein (WTAP) and WT1 in tumorigenesis is noteworthy. WTAP's involvement in various physiological and pathological processes, particularly in the tumorigenesis of different cancers, indicates its significant role in cancer biology (Xie et al., 2019).

Biomarkers in Wilms Tumor

Proteomic studies have identified potential biomarkers associated with anaplasia in Wilms tumor, offering insights into its molecular biology and practical implications for identifying tumors with unfavorable histology (Fan et al., 2011).

mRNA and miRNA Expression Profiles

Combining miRNA and mRNA expression profiles in Wilms tumor subtypes has led to the identification of deregulated miRNAs and mRNAs, highlighting significant differences in expression patterns between tumor subtypes. This research helps in understanding the molecular mechanisms underlying these subtypes and could guide targeted therapies (Ludwig et al., 2016).

Genetic Susceptibility and Polymorphisms

Studies on WTAP gene variants have explored their roles in the susceptibility to Wilms tumor, providing insights into genetic factors that may contribute to the risk of developing this pediatric cancer (Ma et al., 2020).

特性

配列

KRYFKLSHLQMHSRKH

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Wilms tumor protein (332-347)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。